2-Methylcyclobutane-1-thiol is an organosulfur compound characterized by a cyclobutane ring with a methyl group and a thiol group attached. Its molecular formula is , and it features a four-membered carbon ring with one sulfur atom, which imparts unique chemical properties. The presence of the thiol group (-SH) makes this compound a low-molecular-mass thiol, which is known for its reactivity and ability to participate in various chemical and biological processes.
These reactions highlight the versatility of 2-methylcyclobutane-1-thiol in synthetic organic chemistry and its potential utility in various applications.
Thiol compounds play significant roles in biological systems, primarily due to their ability to participate in redox reactions. 2-Methylcyclobutane-1-thiol may exhibit biological activities such as:
Research indicates that low-molecular-mass thiols are crucial for maintaining cellular redox balance and facilitating metabolic processes .
Several synthetic routes are available for the preparation of 2-methylcyclobutane-1-thiol:
These methods allow for the efficient synthesis of 2-methylcyclobutane-1-thiol under mild conditions .
2-Methylcyclobutane-1-thiol has several potential applications:
The unique structure of 2-methylcyclobutane-1-thiol may provide specific advantages in these applications compared to other thiols.
Research on the interactions of 2-methylcyclobutane-1-thiol with biological systems is limited but suggests that it may influence cellular processes through redox modulation and metal ion interactions. Studies on related low-molecular-mass thiols indicate that they can activate certain pathways involved in cell signaling and metabolism .
Several compounds share structural similarities with 2-methylcyclobutane-1-thiol. Here are some notable examples:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Cysteine | Amino acid thiol | Contains an amino group; vital for protein synthesis. |
| Penicillamine | α-amino acid thiol | Used in treating rheumatoid arthritis; contains a carboxylic acid group. |
| Mercaptoacetic acid | Straight-chain thiol | Simple structure; used as a chelating agent. |
| Homocysteine | Amino acid thiol | Involved in cardiovascular health; has two thiol groups. |
The uniqueness of 2-methylcyclobutane-1-thiol lies in its cyclobutane structure combined with the thiol functionality, which may provide distinct reactivity patterns compared to these other compounds.
2-Methylcyclobutane-1-thiol belongs to the class of alicyclic thiols, featuring a cyclobutane ring with substituents at positions 1 and 2. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature systematically describes its structure as 2-methylcyclobutane-1-thiol, where:
The compound's structural identity is further defined by:
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 1861661-29-1 | |
| Molecular Formula | C₅H₁₀S | |
| Molecular Weight | 102.20 g/mol | |
| SMILES Notation | SC1C(C)CC1 | |
| Boiling Point | Not reported | - |
| Density | Not characterized | - |
Comparative analysis with related structures reveals distinct features:
The development of 2-methylcyclobutane-1-thiol synthesis reflects broader trends in organosulfur chemistry:
Key historical milestones:
The compound's research importance stems from three fundamental characteristics:
1.3.1. Ring Strain Effects
The cyclobutane ring's ~25 kcal/mol angle strain creates unique reactivity:
1.3.2. Thiol Group Versatility
The -SH moiety enables diverse transformations:
| Reaction Type | Example Application | Reference |
|---|---|---|
| Oxidative Coupling | Disulfide bridge formation | |
| Metal Coordination | Catalyst ligand development | |
| Thiol-Ene Click | Polymer network construction |
1.3.3. Stereochemical Complexity
Recent syntheses have achieved exceptional stereocontrol:
These properties make 2-methylcyclobutane-1-thiol particularly valuable for: